5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-10-5-4(2-9-10)6(12)11(7)3-8-5/h2-3H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKDNILWGVYQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99347-08-7 | |
| Record name | 5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with suitable reagents can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve catalyst-free, one-pot, three-component synthesis. This approach is advantageous due to its simplicity, efficiency, and the absence of toxic by-products .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Condensation Reactions: These reactions are crucial for forming the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions: Commonly involve nucleophilic substitution at the amino group or the methyl group.
Common Reagents and Conditions
Typical reagents used in these reactions include malononitrile, cyanoacetamide, and various aldehydes. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions are often substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves its interaction with molecular targets such as CDK2. This interaction inhibits the cell cycle progression, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind effectively to the active site of CDK2, disrupting its function .
Comparison with Similar Compounds
Antitumor Activity
- 3,6-Dimethyl-1-phenyl derivatives: Substituents at positions 3 and 6 (methyl groups) and a nitrobenzylideneamino group at position 5 (compound 10e) exhibit potent antitumor activity against MCF-7 breast cancer cells (IC₅₀: 11 µM). The nitro group’s electron-withdrawing nature likely enhances DNA intercalation or enzyme inhibition .
- Chloroethyl-substituted analogue : The presence of a chloroethyl group at position 1 (1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one) may mimic purine analogues, interfering with DNA synthesis in tumor cells .
Antifungal Activity
- 5-Amino-6-arylamino derivatives: These compounds, synthesized via tandem aza-Wittig and annulation reactions, show high activity against Botrytis cinerea and Sclerotinia sclerotiorum. Methyl substituents at position 6 (R=Me) outperform benzyl groups (R=PhCH₂), with IC₅₀ values as low as 10 mg/L .
- Triazolo derivatives (6): Conversion of amino groups to triazolo rings (e.g., compound 6c) further enhances antifungal efficacy, achieving 100% inhibition at 50 mg/L .
Antiparasitic Activity
- Parent pyrazolopyrimidin-4-one: The unsubstituted core (1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one) exhibits activity against Leishmania donovani. However, bulky substituents like oxolan-2-yl at position 1 render the compound inactive, suggesting steric hindrance disrupts target binding .
Enzymatic Inhibition
- Allopurinol: This clinically used derivative (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) lacks the 5-amino and 1-methyl groups of the target compound. It inhibits xanthine oxidase, reducing uric acid production in gout. The absence of the 5-amino group highlights the importance of substituents in modulating enzyme specificity .
Structural and Electronic Considerations
- Position 1 : Methyl (target compound) vs. phenyl (compound 10e) groups influence solubility and metabolic stability. Methyl groups may enhance bioavailability compared to bulkier aryl substituents .
- Position 5: The amino group in the target compound and its derivatives (e.g., 5-amino-6-arylamino) is critical for hydrogen bonding with biological targets, enhancing antifungal and antitumor effects .
- Position 6: Substituents here (methyl, aryl, or arylamino) modulate electronic effects. Electron-withdrawing groups (e.g., nitro in compound 10e) improve antitumor activity by increasing electrophilicity .
Biological Activity
5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H8N4O
- CAS Number : 100123-45-6
The compound features a unique structure that allows it to interact with various biological targets, contributing to its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of phosphodiesterases (PDEs) and various kinases involved in cellular signaling pathways. These interactions can modulate critical physiological processes, including cell proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- A recent study demonstrated that compounds derived from this scaffold exhibited significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell migration. The most potent compounds showed IC50 values ranging from 0.3 µM to 24 µM against various targets such as EGFR and VEGFR2 .
| Compound | Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 5i | EGFR | 0.3 | 20-fold over VEGFR2 |
| 5b | Topo II | 7.6 | 108-fold over Topo II |
Antimicrobial Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. In particular:
- Compounds have shown efficacy against Mycobacterium tuberculosis (Mtb), with mechanisms of action distinct from traditional antibiotics . The development of these compounds involved high-throughput screening and structure-activity relationship (SAR) studies.
Case Study: Antitubercular Activity
In a focused study on antitubercular activity:
- A library of analogues was synthesized based on the pyrazolo[3,4-d]pyrimidine scaffold. The best candidates demonstrated low cytotoxicity and significant activity against Mtb within macrophages. Notably, resistance mechanisms were explored and linked to mutations in specific enzymes .
Case Study: Cancer Cell Line Studies
In another investigation focusing on cancer treatment:
Q & A
Q. What are the standard synthetic routes for 5-amino-1-methyl-pyrazolo[3,4-d]pyrimidin-4-one?
The compound is synthesized via cyclization of 5-amino-1-substituted pyrazole precursors. A common method involves reacting 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with formic acid, urea, or thiourea under reflux conditions. For example:
- Formic acid-mediated cyclization : Heating with formic acid yields the 4-oxo derivative .
- Urea/thiourea routes : Refluxing with urea in ethanol generates the pyrimidinone core, while thiourea introduces a thiol group at position 6 .
Key steps include solvent selection (e.g., dry acetonitrile or dichloromethane) and purification via recrystallization.
Q. How is structural confirmation performed for pyrazolo[3,4-d]pyrimidin-4-one derivatives?
- Spectroscopic techniques :
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amine (N–H) vibrations .
- ¹H NMR : Characteristic signals include the methyl group at position 1 (~δ 3.2–3.5 ppm) and pyrimidinone ring protons (~δ 8.0–8.5 ppm) .
- X-ray crystallography : Resolves regioselectivity and confirms the fused pyrazole-pyrimidine ring system .
Q. What pharmacological properties are associated with this scaffold?
Pyrazolo[3,4-d]pyrimidines are purine analogues with demonstrated antitumor activity . For example:
- In vitro assays : Evaluate inhibition of cancer cell proliferation (e.g., using MTT assays on HeLa or MCF-7 cell lines) .
- Mechanistic studies : Assess kinase inhibition (e.g., targeting Aurora kinases) via competitive ATP-binding assays .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during synthesis?
Regioselectivity in pyrazolo[3,4-d]pyrimidine formation depends on:
- Substituent effects : Electron-withdrawing groups on the pyrazole precursor favor cyclization at position 3 .
- Reagent choice : Formamide promotes 4-oxo product formation, while thiourea directs substitution at position 6 .
- Optimized conditions : Use of high-boiling solvents (e.g., toluene) and controlled reflux times improves yield and selectivity .
Q. What strategies resolve contradictions in spectroscopic data interpretation?
- Cross-validation : Combine ¹³C NMR, DEPT, and HSQC to assign ambiguous signals (e.g., distinguishing C-4 carbonyl from C-6 substituents) .
- Crystallographic validation : Resolve conflicting NOE (Nuclear Overhauser Effect) data by comparing experimental and computational (DFT) structures .
Q. How are structure-activity relationships (SARs) explored for antitumor derivatives?
- Substitution patterns : Introduce aryl/alkyl groups at position 1 or 4-amino modifications to enhance solubility and target affinity .
- Bioisosteric replacement : Replace oxygen with sulfur at position 6 to improve metabolic stability .
- In silico modeling : Dock derivatives into kinase active sites (e.g., using AutoDock Vina) to predict binding modes .
Methodological and Analytical Considerations
Q. What analytical methods ensure purity and compliance with pharmacopeial standards?
- HPLC-UV : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to quantify impurities .
- Residual solvent analysis : Gas chromatography (GC) with FID detection verifies compliance with ICH Q3C guidelines .
Q. How are reaction yields optimized in multi-step syntheses?
-
Table 1 : Key parameters for critical steps
Step Optimization Strategy Evidence Cyclization Use formamide at 120°C for 8 hours Amide coupling EDCl/HOBt in DMF at RT for 24 hours Purification Recrystallization from acetonitrile
Q. What in vitro models are suitable for evaluating antitumor efficacy?
- Cell line panels : Test against diverse lines (e.g., leukemia Jurkat, breast cancer MDA-MB-231) to assess selectivity .
- Dose-response assays : Calculate IC₅₀ values using serial dilutions (0.1–100 µM) and nonlinear regression analysis .
Data Interpretation and Reproducibility
Q. How can researchers address variability in biological assay results?
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-treated cells .
- Triplicate replicates : Minimize plate-to-plate variability via automated liquid handling systems.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
